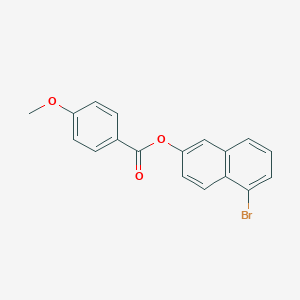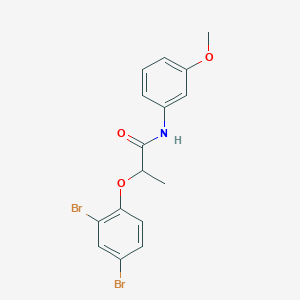
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as "Bromfenac," and it is used in scientific research to study the mechanism of action and physiological effects of this compound.
Mecanismo De Acción
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide inhibits COX enzymes by binding to the active site of the enzyme. This prevents the enzyme from converting arachidonic acid to prostaglandins. As a result, the production of prostaglandins is reduced, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is used to treat various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain. It has also been shown to be effective in reducing fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide is a potent inhibitor of COX enzymes, making it a useful tool in studying the role of prostaglandins in inflammation, pain, and fever. However, it is important to note that the effects of 2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide may vary depending on the experimental conditions and the model used.
Direcciones Futuras
The future directions for research on 2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide include investigating its effects on other physiological processes, such as platelet aggregation and gastric mucosal damage. Additionally, the development of more potent and selective COX inhibitors may lead to the discovery of new therapeutic agents for the treatment of inflammatory conditions. Finally, the use of 2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide in combination with other drugs may lead to the development of more effective treatments for inflammatory conditions.
Conclusion:
In conclusion, 2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide is a potent inhibitor of COX enzymes that has anti-inflammatory, analgesic, and antipyretic effects. It is used in scientific research to study the mechanism of action and physiological effects of this compound. The future directions for research on 2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide include investigating its effects on other physiological processes, developing more potent and selective COX inhibitors, and using it in combination with other drugs for the treatment of inflammatory conditions.
Métodos De Síntesis
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide can be synthesized by reacting 2,4-dibromophenol with 3-methoxyaniline in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-bromo-2-methylpropanoyl chloride to obtain 2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide. The synthesis method has been optimized to obtain high yields of the product.
Aplicaciones Científicas De Investigación
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide is used in scientific research to study the mechanism of action and physiological effects of this compound. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX enzymes, 2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide reduces inflammation, pain, and fever.
Propiedades
Fórmula molecular |
C16H15Br2NO3 |
|---|---|
Peso molecular |
429.1 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H15Br2NO3/c1-10(22-15-7-6-11(17)8-14(15)18)16(20)19-12-4-3-5-13(9-12)21-2/h3-10H,1-2H3,(H,19,20) |
Clave InChI |
YDEQWDIEJFAPSL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Br)Br |
SMILES canónico |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
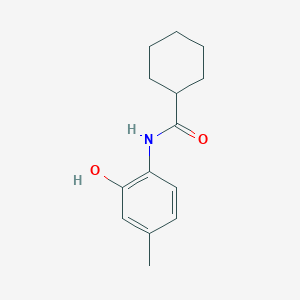
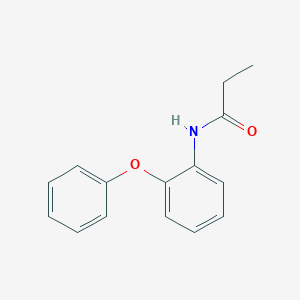
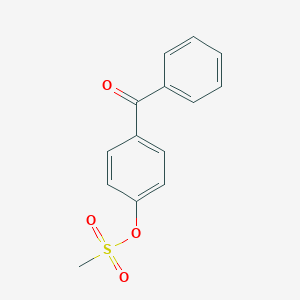
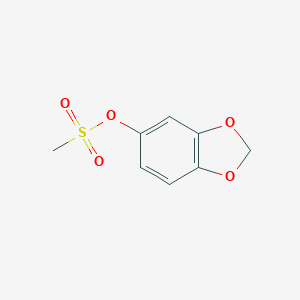
![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)


![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)



